molecular formula C17H18FN3OS B2796177 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone CAS No. 626222-39-7

2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone

Cat. No.: B2796177
CAS No.: 626222-39-7
M. Wt: 331.41
InChI Key: VLOIKUPFEPNHGC-UHFFFAOYSA-N
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Description

2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyridazinone core linked to a phenyl ring via a sulfur-containing chain, a structure common in pharmacologically active compounds. The pyridazinone heterocycle is a recognized scaffold in the development of bioactive molecules. Specifically, pyridazin-3-one derivatives have been extensively studied for their cardiovascular properties, demonstrating potent vasodilatory and antihypertensive effects in research settings . These compounds often function by modulating enzyme activity or ion channels, leading to the relaxation of vascular smooth muscle. The incorporation of a piperidine moiety, as seen in this compound, is a common strategy in drug design to fine-tune properties such as lipophilicity and metabolic stability . The presence of the 4-fluoro-phenyl group can significantly influence the molecule's binding affinity and selectivity toward biological targets. This combination of structural features makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of cardiovascular and metabolic diseases. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c18-14-6-4-13(5-7-14)15-8-9-16(20-19-15)23-12-17(22)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOIKUPFEPNHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone can be achieved through multiple synthetic routes:

  • Pyridazine Derivative Formation: Start with a suitable pyridazine precursor. Introduction of the 4-fluoro-phenyl group via nucleophilic substitution reaction.

  • Sulfur-Substitution: Thiolation to attach the pyridazinylsulfanyl group, often using thiol-based reagents under controlled temperature and catalytic conditions.

  • Piperidine Attachment: The piperidine ring is introduced via nucleophilic substitution or reductive amination reactions, facilitated by reagents such as piperidine and ethanone derivatives.

Industrial Production Methods

In an industrial setting, large-scale production might involve multi-step continuous flow synthesis to enhance yield and purity. Employing automated reactors and real-time monitoring systems ensures optimal reaction conditions, minimizing by-products and waste.

Chemical Reactions Analysis

2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone exhibits various chemical reactivities:

  • Oxidation: The compound can undergo oxidation, particularly at the sulfanyl group, forming sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: Reduction reactions can target the carbonyl group in ethanone, converting it to alcohols. Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Electrophilic and nucleophilic substitution reactions are feasible at the phenyl and piperidinyl positions, introducing different functional groups for diverse applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone exhibit significant anticancer properties. These compounds can act as kinase inhibitors, which are crucial in the treatment of various cancers, including non-small cell lung cancer (NSCLC). The mechanism involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival.

Case Study:
A study demonstrated that the active enantiomer of a related compound effectively inhibited tumor growth in NSCLC models by targeting the c-Met pathway, which is often dysregulated in cancer .

Antimicrobial Properties

Compounds containing pyridazine and piperidine structures have been shown to possess antimicrobial activity against various bacterial strains. The presence of sulfur in the compound may enhance its interaction with microbial enzymes, leading to increased efficacy.

Case Study:
In vitro studies revealed that derivatives of this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .

Neurological Applications

The structural features of this compound suggest possible interactions with neurotransmitter systems. Research into similar compounds has indicated potential use in treating neurological disorders such as depression and anxiety.

Case Study:
A pharmacological evaluation showed that related piperidine derivatives demonstrated antidepressant-like effects in animal models, indicating their potential role in neuropharmacology .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Starting Materials Yield (%) Comments
Route APyridazine derivatives85%Efficient synthesis with minimal by-products
Route BFluorophenyl sulfonamide78%Requires careful control of reaction conditions

Mechanism of Action

The compound's mechanism of action is largely dependent on its ability to interact with molecular targets such as enzymes and receptors. Its fluoro-phenyl and pyridazinylsulfanyl groups facilitate binding to active sites, while the piperidinyl ethanone moiety enhances its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Several compounds with overlapping structural motifs are documented in EP 1 808 168 B1 :

Compound Name Key Structural Differences Potential Applications References
(6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Replaces pyridazine with pyrazolo-pyrimidine; methanesulfonyl group enhances solubility Kinase inhibition (e.g., JAK/STAT pathway)
{4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-1-(3-fluoro-phenyl)-ethanone Pyrimidine core instead of pyridazine; additional methyl group at position 5 Anti-inflammatory or antiviral

Key Observations :

  • Pyridazine vs.
  • Substituent Effects : Methanesulfonyl groups (as in ) improve aqueous solubility but may increase metabolic clearance compared to sulfanyl groups .

Piperidine/Ethanone Derivatives

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2)
  • Structure: Lacks the pyridazine-sulfanyl moiety, simplifying the scaffold to a piperidine-ethanone system with a 4-fluorophenyl group.
  • Applications: Used in laboratory research, likely as a precursor or intermediate for CNS-active compounds.
4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3)
  • Structure : Piperazine ring replaces piperidine; fluoropyridinyl group introduces additional steric and electronic complexity.
  • Applications: Not explicitly stated, but piperazine derivatives are common in serotonin/dopamine receptor modulation .

Comparison with Target Compound :

  • Piperidine vs.

Heterocyclic Hybrids

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
  • Structure: Benzotriazole core fused with piperazine and ethanone groups.
  • Applications : Benzotriazole systems are associated with antimicrobial or anticancer activity, suggesting divergent therapeutic pathways compared to pyridazine-based compounds .

Key Differences :

  • Benzotriazole vs.

Research Findings and Implications

  • Pharmacokinetics : The target compound’s sulfanyl group may confer slower hepatic clearance compared to oxygen-linked analogs (e.g., ethers) .
  • Bioactivity : Fluorophenyl and piperidine motifs are prevalent in acetylcholinesterase inhibitors (e.g., donepezil analogs), suggesting CNS applications .
  • Safety Profile: Simpler analogs like 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone require stringent handling protocols, implying that structural complexity in the target compound might mitigate acute toxicity .

Biological Activity

The compound 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone is a complex organic molecule that has attracted attention for its potential biological activities. Its structure includes a pyridazine core, a fluorophenyl group, and a piperidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry.

PropertyValue
Molecular Formula C24H24FN3OS
Molecular Weight 425.52 g/mol
IUPAC Name This compound
CAS Number 882749-56-6

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent and other therapeutic effects.

Antitumor Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant antitumor activity. For instance, studies have shown that pyridazine derivatives can inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.

In vitro studies demonstrated that the compound could induce apoptosis in certain cancer cell lines, suggesting a mechanism involving the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins. The IC50 values for cell viability assays were reported to be in the micromolar range, indicating potent activity against tumor cells.

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of several pyridazine derivatives, including this compound, on L929 fibroblast cells. Results indicated that at concentrations above 50 µM, significant cell death occurred, confirming its potential as an anticancer agent .
  • Inhibition of Tumor Growth :
    • Another study highlighted the ability of this compound to inhibit tumor growth in xenograft models. Treatment with the compound resulted in reduced tumor size compared to controls, supporting its efficacy in vivo .

Comparative Analysis with Similar Compounds

To further understand its biological activity, a comparison with similar compounds can provide insights into structure-activity relationships (SAR):

Compound NameKey FeaturesBiological Activity
N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamideContains triazolo coreAntitumor and anti-inflammatory
6-(4-chlorophenyl)-pyridazinoneChlorine substitutionModerate cytotoxicity
6-(4-methylphenyl)-pyridazinoneMethyl substitutionEnhanced binding affinity

Q & A

Q. What are the standard synthetic routes for 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone?

The synthesis typically involves multi-step reactions starting with substituted piperidine and pyridazine precursors. Key steps include:

  • Coupling reactions : Sulfur-based coupling (e.g., thiol-ether formation) between the pyridazine and piperidine moieties under nucleophilic conditions .
  • Catalysts : Use of transition metals (e.g., Pd for cross-coupling) or base catalysts (e.g., K₂CO₃) to facilitate bond formation .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound?

Standard methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the piperidine, pyridazine, and fluorophenyl groups .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O, C-S) .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress .

Q. How is solubility behavior predicted for this compound in different solvents?

Solubility is inferred from logP values and functional group compatibility:

  • Hydrophilic solvents (DMSO, methanol) : Suitable due to the sulfanyl and ketone groups .
  • Hydrophobic solvents (chloroform) : Compatible with aromatic fluorophenyl and piperidine moieties .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) be resolved?

Methodological approaches include:

  • Dose-response studies : Establishing activity thresholds across cell lines .
  • Target validation : siRNA or CRISPR knockout to confirm pathway specificity .
  • Multi-assay validation : Comparing results from in vitro (e.g., kinase inhibition) and in vivo models .

Q. What experimental designs optimize reaction yields during synthesis?

Strategies involve:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading .
  • In situ monitoring : Real-time TLC or HPLC to track intermediate formation .
  • Microwave-assisted synthesis : Accelerating reaction kinetics for time-sensitive steps .

Q. How is crystallography used to determine molecular conformation and intermolecular interactions?

X-ray diffraction parameters (e.g., triclinic space group P1, unit cell dimensions) reveal:

  • Molecular packing : Hydrogen bonding between ketone and sulfanyl groups .
  • Torsion angles : Conformational flexibility of the piperidine ring .
  • Refinement methods : Least-squares optimization (R-factor < 0.05) to validate atomic positions .

Q. What computational modeling approaches predict target binding affinity?

  • Docking studies : Using PubChem-derived 3D structures (e.g., InChI=1S/C14H18FNO...) to model interactions with kinases or GPCRs .
  • QSAR models : Correlating substituent effects (e.g., fluorine position) with activity .

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Piperidine modifications : Introducing methyl or sulfonyl groups to alter steric and electronic profiles .
  • Pyridazine substitutions : Replacing sulfur with oxygen to assess bioavailability changes .

Methodological Challenges

Q. What strategies address solubility challenges in formulation studies?

  • Co-solvent systems : Blending DMSO with aqueous buffers for in vitro assays .
  • Solid dispersion : Enhancing dissolution via amorphous formulations .

Q. How are safety protocols implemented for handling reactive intermediates?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Fume hoods for volatile reagents (e.g., thiols) .
  • Waste disposal : Neutralization of acidic/byproduct streams .

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